molecular formula C21H22N4O2S B11679040 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

Cat. No.: B11679040
M. Wt: 394.5 g/mol
InChI Key: XADZVKPTDRTFRQ-ONRJMHNSSA-N
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Description

2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-ethyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the corresponding Schiff base. This Schiff base is further reacted with hydrazine derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base moiety can be reduced to form the corresponding amine.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidazole derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The Schiff base structure allows the compound to form coordination complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide apart is its unique combination of the benzimidazole and Schiff base moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that may not be present in other similar compounds .

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C21H22N4O2S/c1-3-25-18-12-6-5-11-17(18)23-21(25)28-15-20(26)24-22-14-8-10-16-9-4-7-13-19(16)27-2/h4-14H,3,15H2,1-2H3,(H,24,26)/b10-8+,22-14+

InChI Key

XADZVKPTDRTFRQ-ONRJMHNSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC=CC3=CC=CC=C3OC

Origin of Product

United States

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